N-Acetyl-S-methyl-L-cysteine

Descripción general

Descripción

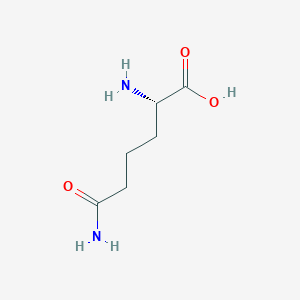

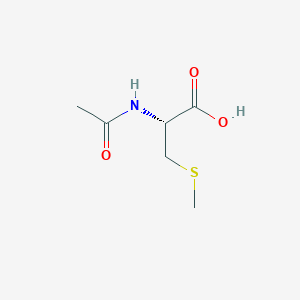

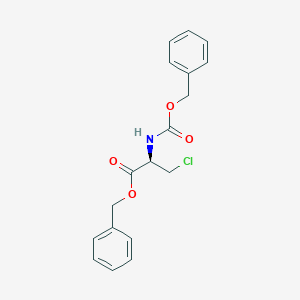

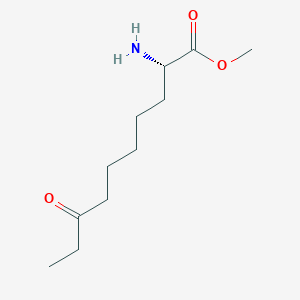

N-Acetyl-S-methyl-L-cysteine is a derivative of the amino acid L-cysteine, where an acetyl group is added to the nitrogen atom and a methyl group to the sulfur atom. This modification significantly alters the compound's physical, chemical, and biological properties compared to L-cysteine.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the acetylation and methylation of L-cysteine. For example, Eisenbrand et al. (2003) outlined the synthesis of a closely related compound, N-Acetyl-S-(3-coumarinyl)cysteine, which demonstrates the complexity and versatility of synthesizing N-acetylated and S-methylated cysteine derivatives. The synthesis pathway includes reactions such as the mercaptan reaction with acyl chlorides or bromides, highlighting the foundational methods for this compound synthesis (Eisenbrand, Otteneder, & Tang, 2003).

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-cysteine, a close analog, provides insight into the molecular structure of this compound. The crystal structure analysis by Lee and Suh (1980) revealed that the acetyl and carboxyl groups are nearly planar, indicating strong intramolecular interactions and a stable structure. Such analyses are crucial for understanding the molecular geometry and potential reactivity of this compound (Lee & Suh, 1980).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted in the synthesis and reactions of its derivatives. For instance, Sabutskii et al. (2014) demonstrated a method for thiomethylation of hydroxy-1,4-naphthoquinones using N-Acetyl-L-cysteine, showcasing the compound's utility in synthesizing biologically relevant molecules. This indicates this compound's potential for diverse chemical transformations (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).

Aplicaciones Científicas De Investigación

Health Benefits : N,S-diacetyl-L-cysteine methyl ester, a derivative of N-Acetyl-S-methyl-L-cysteine, is noted for its potential health benefits, including reducing phlegm, improving breath, and promoting antioxidation and anti-inflammation (Jin Ying-xue, 2008).

Neuroprotection : N-acetyl-L-cysteine has shown protective effects against brain water content, intracranial pressure, and white blood cell count in advanced pneumococcal meningitis (U. Koedel & H. Pfister, 1997).

Analysis of Rodent Metabolites : The compound N-acetyl-S-(3-coumarinyl)-cysteine methyl ester can be synthesized and its urinary concentration determined by HPLC, providing a new method for analyzing rodent coumarin metabolites (G. Eisenbrand, M. Otteneder, Wei-ci Tang, 2003).

Parasite Inhibition : N-acetyl-L-cysteine effectively inhibits the growth of Babesia and Theileria parasites, suggesting its potential as a drug for treating babesiosis when combined with diminazene aceturate (M. Rizk et al., 2017).

Inflammation Modulation : Long-term low-dose treatment by N-acetyl-L-cysteine enhances proinflammatory cytokine expressions in LPS-stimulated macrophages by enhancing kinase phosphorylation (T. Ohnishi et al., 2014).

Lifespan Extension : N-acetyl-L-cysteine supplementation extends the lifespan and resistance to environmental stressors in Caenorhabditis elegans, potentially due to increased stress-responsive gene expression (Seung-Il Oh, Jin-Kook Park, Sang-Kyu Park, 2015).

Endometriosis Treatment : N-acetyl-L-cysteine shows potential in endometriosis treatment by regulating gene expression and protein activity, leading to decreased proliferation and a differentiating, less invasive, and less inflammatory phenotype (E. Pittaluga et al., 2010).

Protection Against Methylmercury : N-acetyl cysteine effectively reduces methylmercury-induced oxidative stress, lipid peroxidation, and DNA damage, offering a promising therapeutic agent against methylmercury poisoning (Deepmala Joshi et al., 2014).

Multiple Clinical Applications : N-acetylcysteine has various clinical applications, including prevention of chronic obstructive pulmonary disease exacerbation, prevention of kidney damage during imaging procedures, influenza virus treatment, and infertility treatment (P. Millea, 2009).

Corrosion Inhibition : L-Cysteine and its derivatives, including this compound, effectively inhibit mild steel corrosion in acidic solutions (Jiajun Fu et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Acetyl-S-methyl-L-cysteine is a metabolite of Acetaminophen . It is the acetylated derivative of the amino acid L-cysteine and a precursor to the powerful antioxidant glutathione . The primary targets of this compound are likely to be similar to those of Acetaminophen and N-acetylcysteine, which include the antioxidant glutathione and various enzymes involved in detoxification processes .

Mode of Action

This compound, like N-acetylcysteine, likely exerts its effects through its antioxidant, anti-inflammatory, and glutamate modulation activity . As a precursor to glutathione, it helps increase the levels of this antioxidant in the body, which can neutralize toxic substances and protect cells from oxidative stress . It may also interact with enzymes involved in detoxification processes .

Biochemical Pathways

This compound is involved in the glutathione pathway, where it serves as a precursor to glutathione . Glutathione plays a crucial role in protecting cells from oxidative stress and detoxifying harmful substances . It’s also involved in various metabolic pathways, including cell protection against oxidative injury and alkylating agents .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of N-acetylcysteine, given their structural similarities. N-acetylcysteine has been shown to have beneficial effects in various conditions, including schizophrenia, severe autism, depression, and obsessive-compulsive and related disorders . It’s also known to protect against liver damage caused by toxins and certain medications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the antioxidant activity of this compound . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Propiedades

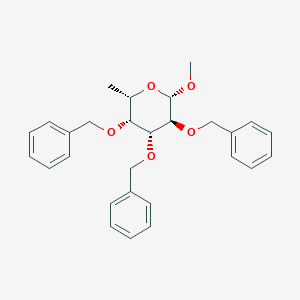

IUPAC Name |

(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937189 | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16637-59-5 | |

| Record name | L-Cysteine, N-acetyl-S-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is N-Acetyl-S-methyl-L-cysteine metabolized in the body?

A1: Research indicates that this compound can be further metabolized in the body through oxidation. This process generates its corresponding S-oxide, this compound S-oxide, which has been identified in the urine of rats administered with S-methyl-L-cysteine []. This suggests a metabolic pathway where S-methyl-L-cysteine is first acetylated to this compound and subsequently oxidized.

Q2: Does this compound influence the activity of cytochrome P450 enzymes?

A2: Unlike some related organosulfur compounds, this compound, alongside its S-oxidized form, exhibits minimal effects on the activities of major human cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) []. This suggests a low potential for drug-drug interactions arising from CYP inhibition or activation in vivo.

Q3: Can this compound be used as a substitute for N-acetyl-l-cysteine (NAC) in protecting astrocytes against proteotoxicity?

A3: While both N-acetyl-l-cysteine (NAC) and its structural analogs containing a thiol group, such as l-cysteine and d-cysteine, have demonstrated protective effects against proteotoxicity in astrocytes, this compound does not share this property []. This suggests that the presence of a free thiol group is crucial for the protective mechanism, likely involving the preservation of Hsp70 chaperone activity and enhancement of protein quality control.

Q4: Does the presence of this compound in biological samples indicate exposure to specific dietary components?

A4: The presence of this compound sulfoxide in urine has been linked to the consumption of green vegetables []. This association suggests that this metabolite might serve as a potential biomarker reflecting the intake of certain phytochemicals.

Q5: Is S-methyl-L-cysteine, the precursor to this compound, metabolized differently in various species?

A5: The metabolism of S-methyl-L-cysteine displays interspecies variability. While rats primarily metabolize it to methylsulfinylacetic acid, 2-hydroxy-3-methylsulfinylpropionic acid, and this compound S-oxide [], hamsters and guinea pigs exhibit distinct metabolic profiles, as indicated by chromatographic analyses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)